molecular formula C20H14Cl3F6N3O3S B608639 洛替兰纳 CAS No. 1369852-71-0

洛替兰纳

货号 B608639
CAS 编号: 1369852-71-0
分子量: 596.7504
InChI 键: HDKWFBCPLKNOCK-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lotilaner is an antiparasitic agent used to treat Demodex blepharitis . It is an ectoparasiticide that is a member of the isoxazoline family of compounds . Lotilaner has largely been used for veterinary uses as an antiparasitic agent to treat flea and tick infestations in animals . It is also used as an eye drop for the treatment of blepharitis (inflammation of the eyelid) caused by infestation by Demodex (tiny mites) .


Molecular Structure Analysis

Lotilaner has a chemical formula of C20H14Cl3F6N3O3S and a molecular weight of 596.75 g/mol . The IUPAC name for Lotilaner is 3-Methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide .


Chemical Reactions Analysis

Lotilaner is a gamma-aminobutyric acid (GABA)-gated chloride channel inhibitor selective for mites . Inhibition of these GABA chloride channels causes a paralytic action in the target organism leading to its death . Following oral administration in fed cats, lotilaner was readily absorbed and peak blood concentrations reached within four hours .


Physical And Chemical Properties Analysis

Lotilaner has a chemical formula of C20H14Cl3F6N3O3S and a molecular weight of 596.76 g/mol . It is a solid substance and has a solubility of >100 mg/mL in DMSO .

科学研究应用

Application: Treatment of Parasitic Infections in Invertebrates

  • Scientific Field: Parasitology
  • Summary of Application: Lotilaner, a novel isoxazoline ectoparasiticide, is used as a potent non-competitive antagonist of insects (fly) γ-aminobutyric acid-gated chloride channels (GABACls). It has excellent ectoparasiticide properties .
  • Methods of Application: The study involved gene identification, cDNA cloning, and functional expression in Xenopus oocytes of various GABACls. Automated Xenopus oocyte two-electrode voltage clamp electrophysiology was used to assess GABACls functionality .
  • Results: Lotilaner demonstrated potent antagonism of insects’ GABACls. No cross-resistance with dieldrin or fipronil resistance mutations was detected. Lotilaner also showed powerful antagonism of GABACls of acari (ticks) and crustaceans (sea lice), while no activity on a dog GABA A receptor was observed up to a concentration of 10 μM .

Application: Treatment of Flea Infestations in Cats

  • Scientific Field: Veterinary Medicine
  • Summary of Application: Lotilaner is used for the treatment and prevention of adult Ctenocephalides felis fleas and flea egg production in cats .
  • Methods of Application: In a study, cats were treated with lotilaner at a dose rate of 6-9 mg/kg. Each cat was infested with 100 unfed adult fleas on specific days. At 24 h post-treatment or post-infestation, each cat was combed to remove and count adult live fleas .
  • Results: Following a single oral administration of lotilaner, the lotilaner group displayed 99.8%-100% efficacy against adult live flea counts as compared to the control group on various days. Adult flea counts from the lotilaner-treated cats were significantly lower than from the control group .

Application: Treatment of Tick Infestations in Dogs

  • Scientific Field: Veterinary Medicine
  • Summary of Application: Lotilaner is used for the treatment and control of tick infestations in dogs .
  • Methods of Application: In a study, dogs were treated with lotilaner at a minimum dose rate of 20 mg/kg. Each dog was infested with ticks on specific days. Ticks were counted in situ at various time points post-treatment .
  • Results: Lotilaner started killing ticks quickly, achieving 57.4% efficacy within 12 h. At 48 h post-treatment, and following each subsequent infestation, between-group differences in mean tick counts were significant. From 48 h post-treatment, through the final assessment on Day 37, lotilaner efficacy remained greater than 95% .

Application: Treatment of Infectious Diseases

  • Scientific Field: Infectious Diseases
  • Summary of Application: Lotilaner targets glutamate-gated chloride channels (GluCls) and is indicated for the treatment of infectious diseases such as blepharitis, meibomian gland dysfunction, Lyme disease, and malaria .
  • Methods of Application: The drug was developed by Tarsus Pharmaceuticals, Inc. and has successfully been brought through various stages of clinical trials .
  • Results: Lotilaner has been approved for use in the United States and is expected to receive approval in China in the near future. It is expected to have a significant impact on the treatment of infectious and ocular diseases .

Application: Treatment of Eye Diseases

  • Scientific Field: Ophthalmology
  • Summary of Application: Lotilaner is used for the treatment of blepharitis (inflammation of the eyelid) caused by infestation by Demodex (tiny mites) .
  • Methods of Application: Lotilaner is used as an eye drop .
  • Results: It was approved for medical use in the United States in July 2023. The US Food and Drug Administration (FDA) considers it to be a first-in-class medication .

Application: Treatment of Epilepsy, Anxiety, and Sleep Disorders

  • Scientific Field: Neurology
  • Summary of Application: Lotilaner is being researched for potential applications in the treatment of conditions such as epilepsy, anxiety disorders, and sleep disorders .
  • Methods of Application: The research is still ongoing, and the specific methods of application are not yet fully established .
  • Results: The research suggests that Lotilaner can help regulate neuronal activity and restore the balance of neurotransmitters, which could be beneficial in treating these conditions .

Application: Prevention of Tick Bites in Humans

  • Scientific Field: Infectious Diseases
  • Summary of Application: Tarsus Pharmaceuticals has conducted phase II studies of lotilaner as a remedy to prevent tick bites in humans .
  • Methods of Application: The research is still ongoing, and the specific methods of application are not yet fully established .
  • Results: The research suggests that Lotilaner can help prevent tick bites in humans, which could be beneficial in preventing tick-borne diseases .

Application: Treatment of Concurrent Parasite Infestations in Dogs

  • Scientific Field: Veterinary Medicine
  • Summary of Application: Lotilaner, in combination with milbemycin oxime, is sold under the brand name Credelio Plus . It is used in dogs to treat concurrent infestations with parasites living outside (ticks and/or fleas) and inside (worms) the animal’s body .
  • Methods of Application: The medication is administered orally .
  • Results: The treatment has been found to be effective in controlling both external and internal parasite infestations in dogs .

未来方向

Lotilaner ophthalmic solution 0.25% (Xdemvy; Tarsus Pharmaceuticals, Inc.) was approved in 2023 in the United States as a treatment for blepharitis secondary to Demodex mite infestation . It is the first pharmaceutical therapy for the treatment of Demodex blepharitis by elimination of the mites . It is expected to be available by prescription by the end of August 2023 .

属性

IUPAC Name

3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKWFBCPLKNOCK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C2=NO[C@@](C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027551
Record name Lotilaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lotilaner

CAS RN

1369852-71-0
Record name Lotilaner
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369852-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lotilaner [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369852710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lotilaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOTILANER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEH4938D7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
593
Citations
CE Toutain, W Seewald, M Jung - Parasites & vectors, 2017 - Springer
… /w lotilaner), at the target minimum dose of 20 mg/kg lotilaner, … a single administration of lotilaner in a solution consisting of … target dose of 3 mg/kg lotilaner, which was a dose known to …
Number of citations: 49 link.springer.com
DE Snyder, S Wiseman… - Parasites & …, 2017 - parasitesandvectors.biomedcentral …
… are not due to spontaneous self-cure and are clearly attributable to treatment with lotilaner. In this study, lotilaner was administered at the minimum dose of 20 mg/kg recommended for …
D Karadzovska, K Chappell, S Coble, M Murphy… - Parasites & vectors, 2017 - Springer
… A single owner-administered lotilaner treatment was greater … lotilaner treatments resulted in a 100% reduction in flea infestations, and a substantial reduction in signs of FAD. Lotilaner …
Number of citations: 37 link.springer.com
E Yeu, DL Wirta, P Karpecki, SN Baba, M Holdbrook - Cornea, 2023 - ncbi.nlm.nih.gov
Purpose: The purpose of this study was to evaluate the safety and efficacy of lotilaner ophthalmic solution, 0.25%, compared with vehicle for the treatment of Demodex blepharitis. …
Number of citations: 14 www.ncbi.nlm.nih.gov
M Murphy, D Cavalleri, W Seewald, J Drake… - Parasites & vectors, 2017 - Springer
… Lotilaner, a novel isoxazoline, is rapidly absorbed following … to determine the speed with which lotilaner kills ticks. … untreated controls, two received lotilaner tablets at a minimum dose …
Number of citations: 46 link.springer.com
IB Gaddie, ED Donnenfeld, P Karpecki, P Vollmer… - Ophthalmology, 2023 - Elsevier
… study group (n = 203) to receive lotilaner ophthalmic solution 0.25% or to the control group (n = 209) to receive vehicle without lotilaner bilaterally twice daily for 6 weeks. Collarettes and …
Number of citations: 7 www.sciencedirect.com
D Cavalleri, M Murphy… - Parasites & …, 2017 - parasitesandvectors.biomedcentral …
… This study demonstrates that lotilaner flavored chewable tablets are well tolerated and … fleas in the lotilaner group were moribund is suggestive of an early onset of lotilaner efficacy. By 2 …
R Gonzalez-Salinas, E Yeu, M Holdbrook… - Journal of …, 2021 - hindawi.com
… Specific to lotilaner, there have been no reports of neurotoxicity in the completed nonclinical … approval of lotilaner for veterinary use, nor in any human studies to date. Lotilaner exhibits …
Number of citations: 8 www.hindawi.com
SE Little - Parasites & vectors, 2017 - Springer
… Modern tick and flea control products such as lotilaner, the … and acaricidal compound-lotilaner-developed by Elanco … studies described document that lotilaner is rapidly absorbed …
Number of citations: 18 link.springer.com
D Cavalleri, M Murphy, W Seewald, J Drake… - Parasites & vectors, 2017 - Springer
… of lotilaner’s … lotilaner or an untreated group based on pre-administration flea counts, and before treatment were infested with adult Ctenocephalides felis. Dogs randomised to a lotilaner …
Number of citations: 39 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。